Cas no 68877-31-6 (2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, 2-methylpropyl 2-methyl-2-propenoate and 2-sulfoethyl 2-methyl-2-propenoate)

2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, 2-methylpropyl 2-methyl-2-propenoate and 2-sulfoethyl 2-methyl-2-propenoate structure
68877-31-6 structure
Product Name:2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, 2-methylpropyl 2-methyl-2-propenoate and 2-sulfoethyl 2-methyl-2-propenoate
Numero CAS:68877-31-6
MF:C27H46O11S
MW:578.712548732758
CID:972383
PubChem ID:173113
Update Time:2025-04-19

2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, 2-methylpropyl 2-methyl-2-propenoate and 2-sulfoethyl 2-methyl-2-propenoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, 2-methylpropyl 2-methyl-2-propenoate and 2-sulfoethyl 2-methyl-2-propenoate
    • butyl 2-methylprop-2-enoate,methyl 2-methylprop-2-enoate,2-(2-methylprop-2-enoyloxy)ethanesulfonic acid,2-methylpropyl 2-methylprop-2-enoate
    • 68877-31-6
    • Inchi: 1S/2C8H14O2.C6H10O5S.C5H8O2/c1-6(2)5-10-8(9)7(3)4;1-4-5-6-10-8(9)7(2)3;1-5(2)6(7)11-3-4-12(8,9)10;1-4(2)5(6)7-3/h6H,3,5H2,1-2,4H3;2,4-6H2,1,3H3;1,3-4H2,2H3,(H,8,9,10);1H2,2-3H3
    • Chiave InChI: WHZIWXVUONCJBC-UHFFFAOYSA-N
    • Sorrisi: S(CCOC(C(=C)C)=O)(=O)(=O)O.O(C(C(=C)C)=O)CC(C)C.O(C(C(=C)C)=O)CCCC.O(C)C(C(=C)C)=O

Proprietà calcolate

  • Massa esatta: 578.27618
  • Massa monoisotopica: 578.276
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 16
  • Complessità: 629
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 168Ų

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 159.57
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